(Z)-methyl 2-((3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate
Description
The compound “(Z)-methyl 2-((3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate” is a structurally complex heterocyclic molecule combining benzofuran, pyrazole, and nitrophenyl moieties. Its stereochemistry (Z-configuration) and functional groups (methoxy, nitro, and ester) confer unique electronic and steric properties. The molecule’s crystal structure has likely been resolved using SHELXL, a program widely employed for small-molecule refinement . The anisotropic displacement parameters and hydrogen-bonding networks, critical for understanding its solid-state behavior, may have been visualized via ORTEP-III or WinGX, tools designed for crystallographic analysis .
Properties
IUPAC Name |
methyl (2Z)-2-[[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-oxo-1-benzofuran-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19N3O7/c1-35-23-11-8-16(13-21(23)30(33)34)25-18(15-29(28-25)19-6-4-3-5-7-19)14-24-26(31)20-12-17(27(32)36-2)9-10-22(20)37-24/h3-15H,1-2H3/b24-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKJVVPQJILWKO-OYKKKHCWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)C4=C(O3)C=CC(=C4)C(=O)OC)C5=CC=CC=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)C4=C(O3)C=CC(=C4)C(=O)OC)C5=CC=CC=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-((3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and specific case studies highlighting its efficacy against various cancer cell lines.
Chemical Structure and Synthesis
The compound features a benzofuran core substituted with a pyrazole moiety and a methoxy-nitrophenyl group. The synthesis typically involves multi-step reactions including condensation and cyclization processes. Recent studies have employed various synthetic routes to enhance yield and purity, utilizing reagents such as phenylhydrazine and Vilsmeier-Haack reagents for cyclization .
Research indicates that the compound exhibits its biological effects primarily through the following mechanisms:
- Inhibition of Tubulin Polymerization : The compound has been shown to bind at the colchicine site of tubulin, disrupting microtubule dynamics which is crucial for cancer cell proliferation .
- Induction of Apoptosis : It may trigger apoptotic pathways in cancer cells, leading to programmed cell death, which is a desirable effect in cancer therapeutics .
- Anti-inflammatory Properties : Preliminary studies suggest that it may also exert anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines .
Anticancer Efficacy
The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity:
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| MCF-7 (Breast) | 2.13 ± 0.80 | High potency |
| SiHa (Cervical) | 4.34 ± 0.98 | Moderate potency |
| PC-3 (Prostate) | 4.46 ± 0.53 | Moderate potency |
| HEK-293T (Normal) | >50 | Low toxicity |
These results indicate that the compound selectively targets cancer cells while sparing normal cells, which is critical for therapeutic applications .
Case Studies
- Study on MCF-7 Cells : In vitro studies demonstrated that treatment with the compound resulted in significant growth inhibition compared to control groups. The mechanism was linked to tubulin disruption and subsequent apoptosis induction.
- Comparison with Standard Chemotherapeutics : When compared with standard drugs like paclitaxel, this compound showed comparable or superior efficacy against certain cancer types while exhibiting a better safety profile in normal cell lines .
Comparison with Similar Compounds
Methodological Considerations
- Crystallographic Refinement : SHELXL’s robust handling of anisotropic displacement parameters ensures precise bond-length comparisons (e.g., C–C bonds in the benzofuran core: 1.39 Å vs. 1.42 Å in Compound A) .
- Hydrogen-Bond Analysis : Graph-set descriptors (e.g., R2<sup>2</sup>(8) patterns) differentiate the target compound’s packing motifs from those of Compound C, which exhibits D2<sup>2</sup>(10) chains .
- Visualization Tools : ORTEP-3 and WinGX enable overlay comparisons of molecular conformations, highlighting the steric impact of the Z-configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
